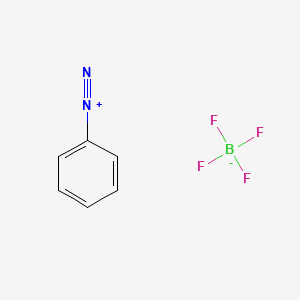

Benzenediazonium tetrafluoroborate

Cat. No. B1232989

Key on ui cas rn:

369-57-3

M. Wt: 191.92 g/mol

InChI Key: JNCLVGMBRSKDED-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04530982

Procedure details

In a 400 mL beaker containing 30 mL of concentrated hydrochloric acid and 30 mL of water was dissolved 9.2 g (0.1 mole) of aniline. The mixture was cooled to about 0° C. in an ice bath and then diazotized by the addition of a solution containing 7 g (0.1 mole) of sodium nitrite in 12 mL of water. After filtering, the solution was added slowly with stirring to 17 g (0.15 mole) of sodium fluoroborate (NaBF4) dissolved in 30 mL of water at room temperature (although lower temperatures can be used). After stirring another 5 minutes a white precipitate formed which was recovered by filtration, washed with 50 mL of cold water and 50 mL of diethyl ether and dried in vacuum. The yield of benzenediazonium tetrafluoroborate was about 75% of theory. The process (including a final thermal decomposition of the product, which is not employed in this Example), is commonly referred to as the Schiemann method. Kirk-Othmer, Encyclopedia of Chemical Technology, Second Edition, Vol. 9, page 568, Interscience (1966) describes this preparation and shows the equation including the decomposition as follows: ##STR2## A reference to this method is given in U.S. Pat. No. 3,950,444, column 1, lines 29-37, the disclosure of which is hereby incorporated by reference.

Name

sodium nitrite

Quantity

7 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:9]([O-])=O.[Na+].[F:13][B-:14]([F:17])([F:16])[F:15].[Na+]>O>[F:13][B-:14]([F:17])([F:16])[F:15].[C:3]1([N+:2]#[N:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

9.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring another 5 minutes a white precipitate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diazotized by the addition of a solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was added slowly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50 mL of cold water and 50 mL of diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

this preparation

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

F[B-](F)(F)F.C1(=CC=CC=C1)[N+]#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |